3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

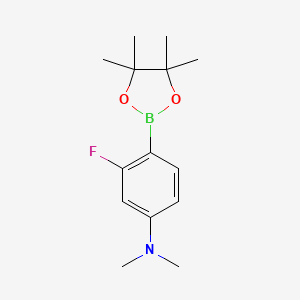

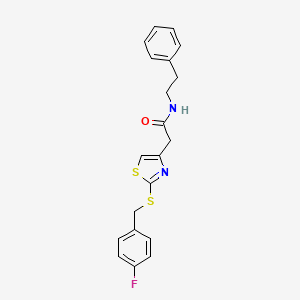

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C13H11ClN2O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 310.76 Da .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Chloro-1-benzothiophene-2-carboxamide derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various derivatives, demonstrating antibacterial activity, highlighting the potential of this compound in developing new antibiotics (Naganagowda & Petsom, 2011).

Inhibition of Carbonic Anhydrases

Compounds similar to 3-Chloro-N-(4-Sulfamoylphenyl)-1-Benzothiophene-2-Carboxamide have shown effectiveness as inhibitors of carbonic anhydrases, crucial enzymes in many physiological processes. Supuran et al. (2013) reported on aromatic sulfonamides, demonstrating their inhibition of various carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antitumor Activity

Derivatives of this compound have been explored for their potential antitumor activity. Sławiński (2004) conducted a study that synthesized derivatives and assessed their activity against various human tumor cell lines, indicating the compound's relevance in cancer research (Sławiński, 2004).

Inhibitors of Enoyl-ACP Reductase in Malaria

Benzothiophene derivatives, including those related to this compound, have been identified as inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase, an essential enzyme for the malaria parasite. Banerjee et al. (2011) highlighted the potential of these compounds in developing antimalarial drugs (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Crystal and Molecular Structure Analysis

Studies have also focused on the structural characterization of aromatic sulfonamides related to this compound. Remko et al. (2010) detailed the X-ray molecular structure of similar compounds, contributing to our understanding of their chemical properties (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, the compound is classified under GHS07, indicating that it can cause eye irritation (Hazard Statement H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary Statements P305 + P351 + P338) .

Eigenschaften

IUPAC Name |

3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S2/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)18-9-5-7-10(8-6-9)23(17,20)21/h1-8H,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGYHOKQRMERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B2991855.png)

![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)